molecular formula C19H17N3O3 B5435997 N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5435997
M. Wt: 335.4 g/mol
InChI Key: CYDKQFXHFYEJQZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both methoxyphenyl and phenylpyridazinone moieties in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 3-methoxyaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-(6-oxo-3-methylpyridazin-1(6H)-yl)acetamide
  • N-(3-methoxyphenyl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide
  • N-(3-methoxyphenyl)-2-(6-oxo-3-propylpyridazin-1(6H)-yl)acetamide

Uniqueness

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to the presence of both methoxyphenyl and phenylpyridazinone moieties, which may confer distinct pharmacological properties compared to its analogs. The specific arrangement of these functional groups can influence its biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-16-9-5-8-15(12-16)20-18(23)13-22-19(24)11-10-17(21-22)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDKQFXHFYEJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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